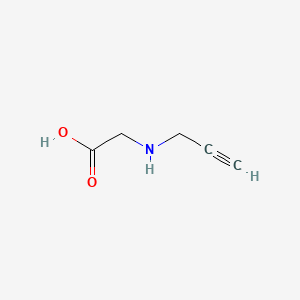

Propargylglycine

Vue d'ensemble

Description

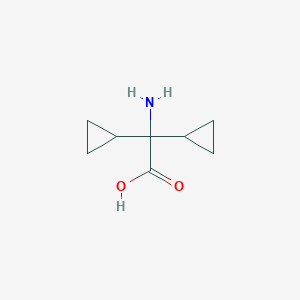

La propargylglycine est un acide aminé non protéinogène caractérisé par la présence d'un groupe propargyle lié au carbone alpha de la glycine. Ce composé est connu pour son rôle d'inhibiteur de diverses enzymes, y compris la cystathionine gamma-lyase, qui est impliquée dans la synthèse du sulfure d'hydrogène, une molécule de signalisation importante dans les systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La propargylglycine peut être synthétisée par plusieurs méthodes. Une approche courante implique la condensation du bromure de propargyle avec des dérivés de la glycine, suivie d'une saponification et d'une hydrolyse . Une autre méthode implique l'utilisation de réactifs de propargylation qui agissent comme des nucléophiles envers les fonctionnalités carbonylées dans les aldéhydes ou les cétones, conduisant à la formation d'alcools homopropargyliques .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus, avec des optimisations pour le rendement et la pureté. Le processus comprend souvent des étapes de purification telles que la recristallisation à partir de solutions aqueuses ou des techniques chromatographiques pour garantir un produit de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions : La propargylglycine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la triple liaison du groupe propargyle en une double ou une simple liaison.

Substitution : Le groupe propargyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone est une méthode typique.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la glycine, des alcools homopropargyliques et d'autres acides aminés fonctionnalisés .

4. Applications de recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et comme précurseur de divers produits chimiques.

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition irréversible d'enzymes telles que la cystathionine gamma-lyase et la proline déshydrogénase. Cette inhibition se produit par un processus basé sur le mécanisme, où le composé forme une liaison covalente avec l'enzyme, conduisant à son inactivation. Cette action perturbe la synthèse du sulfure d'hydrogène et d'autres processus métaboliques, ce qui peut avoir des effets biologiques importants .

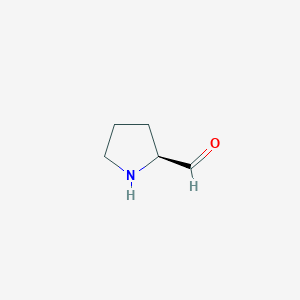

Composés similaires :

Homothis compound : Structure similaire mais avec un motif de substitution différent.

D-Propargylglycine : L'énantiomère de la this compound avec des propriétés inhibitrices similaires.

DL-Propargylglycine : Un mélange racémique utilisé dans diverses études.

Unicité : La this compound est unique en raison de son inhibition spécifique de la cystathionine gamma-lyase et de son rôle dans la synthèse du sulfure d'hydrogène. Sa capacité à agir comme un inhibiteur suicide de la proline déshydrogénase la distingue également des autres composés similaires, ce qui en fait un outil précieux à la fois pour la recherche biochimique et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Propargylglycine has a wide range of applications in scientific research:

Mécanisme D'action

Propargylglycine exerts its effects primarily through the irreversible inhibition of enzymes such as cystathionine gamma-lyase and proline dehydrogenase. This inhibition occurs via a mechanism-based process, where the compound forms a covalent bond with the enzyme, leading to its inactivation. This action disrupts the synthesis of hydrogen sulfide and other metabolic processes, which can have significant biological effects .

Comparaison Avec Des Composés Similaires

Homopropargylglycine: Similar in structure but with a different substitution pattern.

D-Propargylglycine: The enantiomer of this compound with similar inhibitory properties.

DL-Propargylglycine: A racemic mixture used in various studies.

Uniqueness: this compound is unique due to its specific inhibition of cystathionine gamma-lyase and its role in hydrogen sulfide synthesis. Its ability to act as a suicide inhibitor of proline dehydrogenase also sets it apart from other similar compounds, making it a valuable tool in both biochemical research and potential therapeutic applications .

Propriétés

IUPAC Name |

2-(prop-2-ynylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLQGMTIHCDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206892 | |

| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58160-95-5 | |

| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(prop-2-ynylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

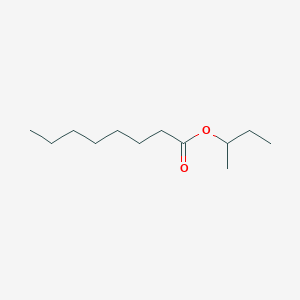

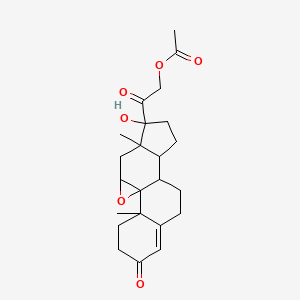

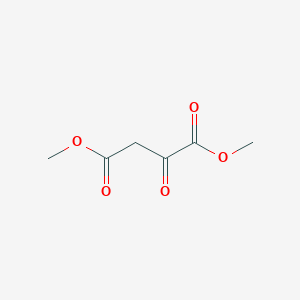

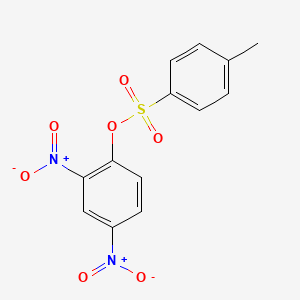

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[10-(2,5-Dioxopyrrol-1-yl)decyl]pyrrole-2,5-dione](/img/structure/B1618468.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1618470.png)